molecular formula C19H20 B14357002 1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene CAS No. 93269-66-0

1,1'-(Hepta-3,4-diene-1,3-diyl)dibenzene

Cat. No.: B14357002
CAS No.: 93269-66-0
M. Wt: 248.4 g/mol
InChI Key: RIOPWEPKDPUJRH-UHFFFAOYSA-N
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Description

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene is an organic compound characterized by its conjugated diene structure. This compound consists of a hepta-3,4-diene backbone with two benzene rings attached at the 1 and 1’ positions. The conjugated system of double bonds in the diene and the aromatic rings contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene can be synthesized through various organic reactions. One common method involves the coupling of benzyl halides with conjugated dienes under palladium-catalyzed conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzyl halides and conjugated dienes.

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4.

    Solvent: Toluene or other suitable organic solvents.

    Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of 1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds in the diene to single bonds, resulting in saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bonds.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene involves its interaction with molecular targets through its conjugated diene and aromatic rings. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of its conjugated system. These interactions can lead to the formation of reactive intermediates that further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(But-3-en-1-yne-1,4-diyl)dibenzene: Similar structure but with a different conjugated system.

    1,1’-(Hexa-2,4-diene-1,3-diyl)dibenzene: Another conjugated diene with a different carbon chain length.

    1,1’-(Octa-3,5-diene-1,3-diyl)dibenzene: Longer carbon chain with conjugated double bonds.

Uniqueness

1,1’-(Hepta-3,4-diene-1,3-diyl)dibenzene is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. The presence of two benzene rings further enhances its aromatic character and potential for various chemical transformations.

Properties

CAS No.

93269-66-0

Molecular Formula

C19H20

Molecular Weight

248.4 g/mol

InChI

InChI=1S/C19H20/c1-2-3-12-19(18-13-8-5-9-14-18)16-15-17-10-6-4-7-11-17/h3-11,13-14H,2,15-16H2,1H3

InChI Key

RIOPWEPKDPUJRH-UHFFFAOYSA-N

Canonical SMILES

CCC=C=C(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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